Cas no 1321594-28-8 (2-(2-Formyl-1H-imidazol-1-yl)acetic acid)

2-(2-ホルミル-1H-イミダゾール-1-イル)酢酸は、イミダゾール環にホルミル基と酢酸基が結合した多機能な有機化合物です。この化合物は、高い反応性を持つホルミル基を有しており、アルデヒドとしての特性を活かした各種縮合反応や修飾反応に利用可能です。また、イミダゾール骨格の特性から金属錯体形成能や生体活性物質の合成中間体としての応用が期待されます。特に医薬品中間体や機能性材料の合成において、分子設計の柔軟性を提供する点が特徴です。結晶性や安定性に優れ、有機溶媒への溶解性も良好なため、実験室レベルから工業的スケールまでの幅広い利用が可能です。

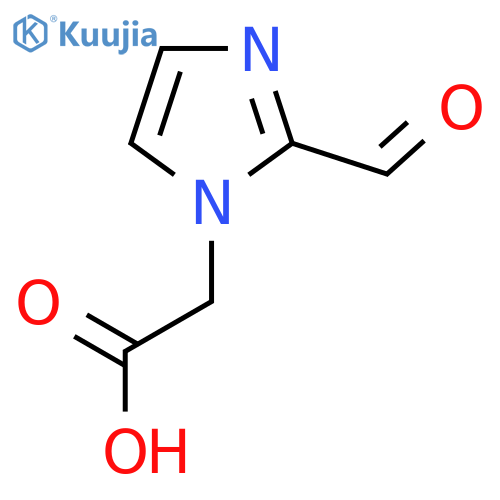

1321594-28-8 structure

商品名:2-(2-Formyl-1H-imidazol-1-yl)acetic acid

2-(2-Formyl-1H-imidazol-1-yl)acetic acid 化学的及び物理的性質

名前と識別子

-

- 2-(2-formyl-1H-imidazol-1-yl)acetic acid

- 2-(2-Formyl-1H-imidazol-1-yl)acetic acid

-

- インチ: 1S/C6H6N2O3/c9-4-5-7-1-2-8(5)3-6(10)11/h1-2,4H,3H2,(H,10,11)

- InChIKey: MEEDHRWJNXITTP-UHFFFAOYSA-N

- ほほえんだ: OC(CN1C=CN=C1C=O)=O

計算された属性

- せいみつぶんしりょう: 154.03784206g/mol

- どういたいしつりょう: 154.03784206g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 3

- 複雑さ: 171

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.5

- トポロジー分子極性表面積: 72.2

2-(2-Formyl-1H-imidazol-1-yl)acetic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1957818-1g |

2-(2-Formyl-1H-imidazol-1-yl)acetic acid |

1321594-28-8 | 98% | 1g |

¥12479.00 | 2024-08-09 |

2-(2-Formyl-1H-imidazol-1-yl)acetic acid 関連文献

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762

-

Louis Porte RSC Adv., 2014,4, 64506-64513

1321594-28-8 (2-(2-Formyl-1H-imidazol-1-yl)acetic acid) 関連製品

- 1259317-19-5(2-(4-fluoro-3-methoxyphenyl)propan-2-amine)

- 2227817-85-6((2R)-6,6-dimethylheptan-2-amine)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)

- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)

- 2351947-39-0(2-{(tert-butoxy)carbonylamino}-3-(2,5-dichloropyridin-3-yl)propanoic acid)

- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬